molecular formula C6H7NO B1623783 2-methyl-1H-pyrrole-3-carbaldehyde CAS No. 17619-39-5

2-methyl-1H-pyrrole-3-carbaldehyde

Cat. No. B1623783
M. Wt: 109.13 g/mol
InChI Key: JDFRRHGHHDDVOP-UHFFFAOYSA-N
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Patent
US08048909B2

Procedure details

By a similar operation as in Reference Example 146 and using 2-methyl-1H-pyrrole-3-carbaldehyde (1.10 g), sodium hydride (60% in oil, 1.20 g), 15-crown-5 (6.0 mL) and pyridin-3-ylsulfonyl chloride (3.22 g), the title compound was obtained as white crystals (yield 1.10 g, 44%).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
3.22 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][C:6]=1[CH:7]=[O:8].[H-].[Na+].C1OCCOCCOCCOCCOC1.[N:26]1[CH:31]=[CH:30][CH:29]=[C:28]([S:32](Cl)(=[O:34])=[O:33])[CH:27]=1>>[CH3:1][C:2]1[N:3]([S:32]([C:28]2[CH:27]=[N:26][CH:31]=[CH:30][CH:29]=2)(=[O:34])=[O:33])[CH:4]=[CH:5][C:6]=1[CH:7]=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
CC=1NC=CC1C=O
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
6 mL
Type
reactant
Smiles
C1COCCOCCOCCOCCO1
Step Four
Name
Quantity
3.22 g
Type
reactant
Smiles
N1=CC(=CC=C1)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1N(C=CC1C=O)S(=O)(=O)C=1C=NC=CC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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